molecular formula C9H6F3NO2 B13596248 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene

Katalognummer: B13596248
Molekulargewicht: 217.14 g/mol
InChI-Schlüssel: ZWZFNZQPQSEOFG-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is a versatile chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group and a trifluoropropenyl group attached to a benzene ring, making it a valuable intermediate in organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves the nitration of 3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized products.

Wissenschaftliche Forschungsanwendungen

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropenyl group can also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-nitro-4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene
  • 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene
  • 1-nitro-3-(trifluoromethyl)benzene

Uniqueness

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is unique due to the specific positioning of the nitro and trifluoropropenyl groups on the benzene ring, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C9H6F3NO2

Molekulargewicht

217.14 g/mol

IUPAC-Name

1-nitro-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-6H/b5-4+

InChI-Schlüssel

ZWZFNZQPQSEOFG-SNAWJCMRSA-N

Isomerische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.